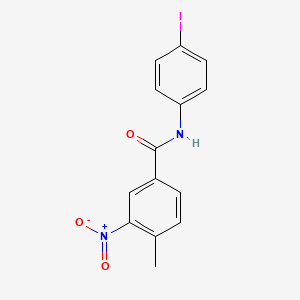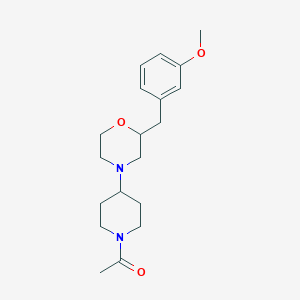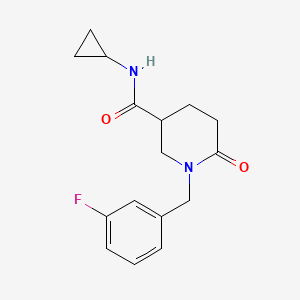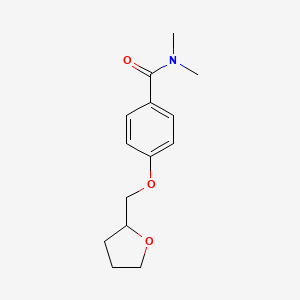
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, also known as INAM, is a chemical compound that has been extensively studied for its potential use in scientific research. INAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.18 g/mol. The chemical structure of INAM consists of a benzene ring with a nitro group, a methyl group, and an iodine atom attached to it.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves its ability to selectively bind to proteins containing cysteine residues. This binding results in the formation of a covalent bond between the cysteine residue and the nitro group of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide. This covalent bond results in a change in the fluorescence properties of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to be stable under physiological conditions and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has minimal toxicity and does not affect cell viability or proliferation. However, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has some limitations, such as its selective binding to proteins containing cysteine residues, which limits its use in studying proteins that do not contain cysteine residues.
Direcciones Futuras
There are several future directions for the use of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide in scientific research. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used as a molecular probe for studying protein-protein interactions in various biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can also be used as a fluorescent probe for detecting reactive oxygen species in cells and tissues. Further research can be done to improve the specificity and sensitivity of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide for detecting cysteine residues in proteins. Additionally, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used in combination with other molecular probes for studying complex biological systems.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been used in various scientific research studies due to its potential as a fluorescent probe for imaging biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has also been used as a molecular probe for detecting reactive oxygen species in cells and tissues.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIDZTZVXMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)

![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)